molecular formula C15H24N2O B6630287 (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol

Cat. No. B6630287
M. Wt: 248.36 g/mol
InChI Key: QNJUEVAGBKZTBA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol, also known as BPAP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. BPAP is a derivative of the piperidine class of compounds, which are known for their psychoactive properties.

Mechanism of Action

The exact mechanism of action of (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in mood regulation, motivation, and attention. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has also been shown to increase the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has also been shown to increase the expression of antioxidant enzymes, which can protect neurons from oxidative stress. In addition, (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has been shown to increase the number of dendritic spines, which are structures on neurons that are involved in synaptic plasticity.

Advantages and Limitations for Lab Experiments

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to using (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol in lab experiments. One limitation is that it is a relatively new compound, and there is still much that is not known about its properties and effects. Another limitation is that it is a psychoactive compound, which means that it can have effects on behavior and cognition that may confound experimental results.

Future Directions

There are many potential future directions for research on (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol. One area of interest is the development of (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective effects of (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol. Finally, there is also interest in the development of new synthetic methods for (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol and related compounds, which could lead to the discovery of new drugs with potential therapeutic applications.
Conclusion
In conclusion, (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects, improve cognitive function and memory, and modulate the activity of various neurotransmitters in the brain. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has a number of advantages for lab experiments, but there are also limitations to its use. There are many potential future directions for research on (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the molecular mechanisms underlying its effects.

Synthesis Methods

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-benzylpiperidine with 2-bromo-1-propanol, which results in the formation of 1-(4-benzylpiperidin-1-yl)propan-2-ol. This intermediate product is then reacted with sodium borohydride, which reduces the ketone group to an alcohol group, resulting in the formation of (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol.

Scientific Research Applications

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects, which means that it can protect neurons from damage caused by various factors such as oxidative stress, inflammation, and neurotoxins. (2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13(18)11-16-15-7-9-17(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJUEVAGBKZTBA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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